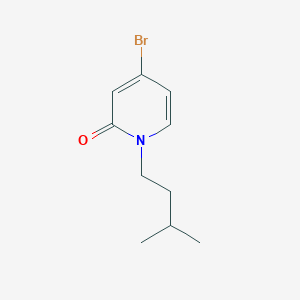

4-Bromo-1-isopentylpyridin-2(1H)-one

Description

4-Bromo-1-isopentylpyridin-2(1H)-one is a brominated pyridinone derivative featuring an isopentyl (3-methylbutyl) substituent at the N1 position and a bromine atom at the C4 position. Its molecular formula is C₉H₁₂BrNO, with a molecular weight of 230.11 g/mol (CAS: 1620698-93-2) . This compound is frequently utilized in cross-coupling reactions, such as Suzuki-Miyaura couplings, owing to the reactivity of the bromine atom .

Properties

Molecular Formula |

C10H14BrNO |

|---|---|

Molecular Weight |

244.13 g/mol |

IUPAC Name |

4-bromo-1-(3-methylbutyl)pyridin-2-one |

InChI |

InChI=1S/C10H14BrNO/c1-8(2)3-5-12-6-4-9(11)7-10(12)13/h4,6-8H,3,5H2,1-2H3 |

InChI Key |

DFEPEYKJYRODLN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCN1C=CC(=CC1=O)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

The structural and functional properties of 4-Bromo-1-isopentylpyridin-2(1H)-one can be contextualized by comparing it to analogs with variations in substituent type, position, and chain length. Below is a detailed analysis supported by experimental and synthetic data.

Structural and Physicochemical Properties

Table 1: Key Properties of this compound and Analogs

Key Observations:

- Substituent Effects: Alkyl Chains: The isopentyl group (C5) in the target compound provides greater lipophilicity compared to isobutyl (C4) or isopropyl (C3) analogs, which may enhance bioavailability in drug design . Cyclic vs. Linear Substituents: The tetrahydro-2H-pyran-4-yl group introduces oxygen atoms, increasing polarity and hydrogen-bonding capacity, which could improve aqueous solubility relative to alkyl chains .

- Bromine Position: Moving bromine from C4 (target compound) to C5 () alters the electronic landscape of the pyridinone ring, affecting regioselectivity in substitution reactions.

Cross-Coupling Reactions

- The target compound undergoes Suzuki-Miyaura coupling with bis(pinacolato)diborane under Pd catalysis to form boronic ester derivatives, critical for constructing biaryl systems .

- Comparison with Analogs :

Stability and Functionalization

- Hydrolytic Stability: The isopentyl chain’s hydrophobicity may protect the pyridinone core from hydrolysis compared to polar substituents like THP .

- Steric Effects : Isobutyl and isopropyl analogs exhibit reduced steric bulk, facilitating nucleophilic attacks at the C4 position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.